3-bromo-4-hidroxi-2H-croman-2-ona

Descripción general

Descripción

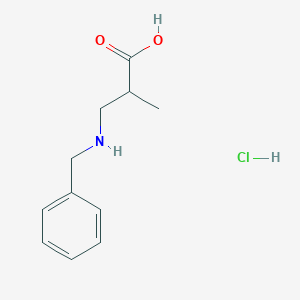

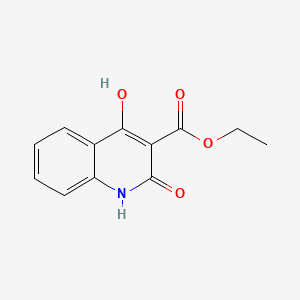

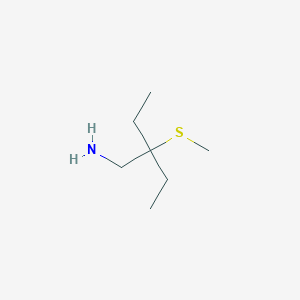

3-Bromo-4-hydroxy-2H-chromen-2-one is an organic compound with the molecular formula C9H5BrO3 . It belongs to the class of organic compounds known as 4-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton .

Molecular Structure Analysis

The molecular structure of 3-bromo-4-hydroxy-2H-chromen-2-one consists of a 2H-chromene ring and a bromine substituent . The bond lengths and angles derived from similar structures are within normal ranges .Chemical Reactions Analysis

While specific chemical reactions involving 3-bromo-4-hydroxy-2H-chromen-2-one are not available, it’s known that similar compounds have shown reactivity towards nucleophilic displacement reactions .Physical and Chemical Properties Analysis

3-Bromo-4-hydroxy-2H-chromen-2-one has a density of 1.9±0.1 g/cm3, a boiling point of 364.2±42.0 °C at 760 mmHg, and a flash point of 174.1±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos biológicamente activos

“3-bromo-4-hidroxi-2H-croman-2-ona” se ha estudiado por su posible uso en la síntesis de varios compuestos heterocíclicos biológicamente activos. Estos incluyen derivados de pirano y piridina, que son conocidos por su amplia gama de actividades biológicas. La capacidad del compuesto para sufrir reacciones multicomponente con aldehídos aromáticos y malononitrilo sugiere su versatilidad en la creación de estructuras farmacológicamente relevantes .

Actividad antitumoral

Compuestos similares han mostrado resultados prometedores en la actividad antitumoral contra el carcinoma hepático (HEPG2-1). La estructura de “this compound” podría aprovecharse para sintetizar nuevos derivados con posibles propiedades antitumorales, dado su marco químico relacionado .

Actividad antifúngica

La introducción de ciertos elementos estructurales, como el esqueleto de cromano, se ha observado que mejora significativamente la actividad antifúngica en compuestos relacionados. Esto indica que “this compound” también puede ser útil en el diseño de nuevos agentes antifúngicos .

Análisis de la estructura química

La estructura química de “this compound” proporciona información sobre su reactividad y posibles aplicaciones. Su marco molecular sugiere posibles usos en síntesis orgánica y como bloque de construcción para moléculas más complejas .

Hoja de datos de seguridad del material (MSDS)

Comprender el perfil de seguridad de “this compound” es crucial para su manejo y aplicación en investigación científica. La MSDS proporciona información detallada sobre sus propiedades, precauciones de manejo y medidas de seguridad .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s important to note that the compound belongs to the class of organic compounds known as 4-hydroxycoumarins , which are known to interact with various biological targets.

Mode of Action

Compounds in the 4-hydroxycoumarin class often exert their effects through interactions with electrophilic groups, forming a ring of pyridine derivative .

Result of Action

Some compounds in the 4-hydroxycoumarin class have shown potent inhibition with IC 50 values in the nM range , suggesting that 3-bromo-4-hydroxy-2H-chromen-2-one may have similar inhibitory effects.

Análisis Bioquímico

Biochemical Properties

3-Bromo-4-hydroxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom and hydroxyl group are crucial for its binding interactions with these biomolecules, leading to enzyme inhibition or activation .

Cellular Effects

The effects of 3-Bromo-4-hydroxy-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Bromo-4-hydroxy-2H-chromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is facilitated by the compound’s bromine atom and hydroxyl group. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-hydroxy-2H-chromen-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Bromo-4-hydroxy-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

3-Bromo-4-hydroxy-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in these pathways. The compound’s bromine atom and hydroxyl group are essential for its interactions with these enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 3-Bromo-4-hydroxy-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s bromine atom and hydroxyl group play a critical role in its binding to these transporters and proteins .

Subcellular Localization

3-Bromo-4-hydroxy-2H-chromen-2-one exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby influencing its overall efficacy .

Propiedades

IUPAC Name |

3-bromo-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXCCDBMPGIEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

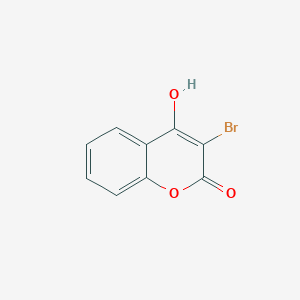

Q1: What is the significance of 3-bromo-4-hydroxy-2H-chromen-2-one in the synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?

A1: 3-Bromo-4-hydroxy-2H-chromen-2-one acts as a crucial building block in the one-pot synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. This organocatalytic reaction, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, involves the condensation of this compound with aldehydes and barbituric acids. [] The bromine atom and the hydroxyl group present in its structure offer specific reactivity, enabling the formation of the desired spirocyclic framework.

Q2: Are there any potential applications for the synthesized spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?

A2: While specific applications are not detailed in the research paper, the authors suggest that these novel spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones may exhibit interesting pharmacological and physiological activities. [] This speculation arises from the presence of the spirochroman and furo[2,3-d]pyrimidine moieties, which are known pharmacophores in various bioactive molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)